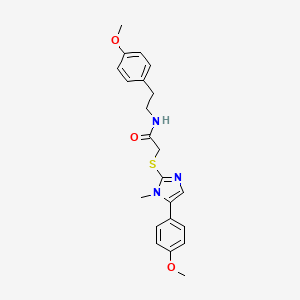

N-(4-methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-Methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a methoxyphenethylamine moiety linked via a thioether bridge to a 5-(4-methoxyphenyl)-substituted 1-methylimidazole ring. The compound's structure integrates electron-donating methoxy groups on both the phenethyl and imidazole aryl rings, which may enhance solubility and influence receptor binding interactions. The thioacetamide group (-S-CH2-C=O) serves as a critical pharmacophore, common in bioactive molecules targeting enzymes or receptors involving sulfur-mediated interactions .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-25-20(17-6-10-19(28-3)11-7-17)14-24-22(25)29-15-21(26)23-13-12-16-4-8-18(27-2)9-5-16/h4-11,14H,12-13,15H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSURSJOEXRMGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Heterocyclic Core Variations

- Imidazole vs. Imidazole’s lower propensity for tautomerization compared to triazoles (which exist in thione-thiol equilibria ) may stabilize binding interactions in biological systems.

- Thioacetamide Linkage : All compounds share the -S-CH2-C=O group, but its connectivity varies. For example, in 4d , the thioacetamide bridges benzimidazole and thiadiazole, whereas in the target compound, it links imidazole to methoxyphenethylamine.

Substituent Effects

- Methoxy Groups : The target compound’s dual 4-methoxyphenyl groups likely enhance solubility and π-π stacking versus halogenated analogues (e.g., 4d’s 4-chlorophenyl or 5e’s 4-chlorobenzyl ). Electron-donating methoxy groups may also modulate electron density at the imidazole ring, affecting binding to hydrophobic pockets.

- Aryl Thiazole/Triazole Moieties: Compound 9e incorporates a 4-methoxyphenylthiazole, analogous to the target’s imidazole, but its triazole-phenoxymethyl group introduces steric bulk absent in the target compound.

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s expected C=O stretch (~1670–1680 cm⁻¹) aligns with analogues like 4d (1678 cm⁻¹) and 9e (1663–1682 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) in 4d confirms thione tautomer prevalence, whereas the target’s imidazole-thioether lacks this tautomerism.

- NMR : While specific data for the target compound is unavailable, related structures (e.g., 5e ) show aryl proton resonances at δ 7.36–7.72 ppm, consistent with methoxy-substituted aromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.